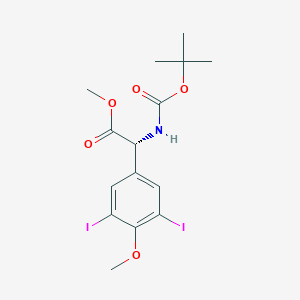

Boc-3,5-diiodo-tyr-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-3,5-diiodo-tyrosine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate, is a derivative of tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .

Métodos De Preparación

The synthesis of Boc-3,5-diiodo-tyrosine methyl ester typically involves several steps:

Iodination: The starting material, tyrosine, undergoes iodination to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.

Protection: The amino group of the iodinated tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Esterification: The carboxyl group of the protected iodinated tyrosine is esterified with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.

Análisis De Reacciones Químicas

Boc-3,5-diiodo-tyrosine methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Boc-3,5-diiodo-tyrosine N-hydroxysuccinimide ester serves as a versatile building block in the synthesis of peptides. Its unique iodine substitutions at positions 3 and 5 enhance the stability and biological activity of the resulting peptides.

Key Features:

- Iodination: The presence of iodine enhances the compound's utility in radiolabeling applications.

- Solid-Phase Peptide Synthesis (SPPS): This compound is extensively used in SPPS to create bioactive peptides with specific functionalities.

Case Study:

In a study focused on cancer-targeting peptides, Boc-3,5-diiodo-tyrosine was incorporated into peptide sequences that were subsequently radiolabeled with iodine isotopes. This modification allowed for non-invasive imaging techniques such as Positron Emission Tomography (PET) to visualize tumor growth and metastasis effectively .

Drug Development

Overview:

The compound plays a crucial role in the design of novel pharmaceuticals, particularly those targeting thyroid-related conditions due to its iodine content.

Applications:

- Targeted Drug Design: The iodinated structure allows for modifications leading to new therapeutic agents aimed at specific diseases.

- Thyroid Hormone Analogues: It aids researchers in understanding hormone interactions and developing treatments for thyroid disorders.

Data Table: Drug Development Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Thyroid Conditions | Enhances biological activity of drug candidates | Development of thyroid hormone analogues |

| Oncology | Targeting specific cancer pathways | Iodinated peptides for cancer treatment |

Bioconjugation

Overview:

The N-hydroxysuccinimide ester functionality allows for efficient conjugation with proteins or antibodies.

Key Features:

- Targeted Therapies: Facilitates the development of diagnostic agents and targeted therapies.

- Protein Labeling: The compound can be employed in labeling proteins for tracking interactions in biological systems.

Case Study:

In bioconjugation studies, Boc-3,5-diiodo-tyrosine was used to attach therapeutic agents to antibodies, enhancing their specificity and efficacy against target cells .

Imaging Applications

Overview:

Boc-3,5-diiodo-tyrosine is suitable for radiolabeling techniques essential in medical imaging and research.

Applications:

- Radiopharmaceuticals: Used to create radiolabeled compounds that facilitate imaging of biological processes in vivo.

Data Table: Imaging Applications

| Imaging Technique | Description | Example Use Case |

|---|---|---|

| PET Scans | Non-invasive imaging of tumors | Radiolabeled peptides for cancer detection |

| SPECT Imaging | Visualization of metabolic processes | Iodinated compounds tracking thyroid function |

Research on Thyroid Hormone Analogues

Overview:

This compound is instrumental in studying thyroid hormone analogues, aiding researchers in understanding hormone interactions.

Applications:

- Hormonal Studies: Investigating how iodinated tyrosine affects metabolism and hormonal signaling pathways.

Mecanismo De Acción

The mechanism of action of Boc-3,5-diiodo-tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity to these targets, allowing it to modulate their activity. For example, it can inhibit the activity of enzymes involved in thyroid hormone synthesis by mimicking the structure of natural thyroid hormones .

Comparación Con Compuestos Similares

Boc-3,5-diiodo-tyrosine methyl ester can be compared with other halogenated tyrosine derivatives, such as:

Boc-3-iodo-tyrosine methyl ester: Contains a single iodine atom at the 3 position.

Boc-3,5-dibromo-tyrosine methyl ester: Contains bromine atoms instead of iodine.

Boc-3,5-dinitro-tyrosine methyl ester: Contains nitro groups instead of halogens.

The uniqueness of Boc-3,5-diiodo-tyrosine methyl ester lies in its specific halogenation pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and biological studies.

Propiedades

Número CAS |

128781-80-6 |

|---|---|

Fórmula molecular |

C15H19I2NO5 |

Peso molecular |

547.12 g/mol |

Nombre IUPAC |

methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1 |

Clave InChI |

KCRKNWPLSHNILS-LLVKDONJSA-N |

SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |

SMILES canónico |

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |

Sinónimos |

BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.